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Compound of Interest

Compound Name: 2-Chloroacrolein

Cat. No.: B1216256 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists,

and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

highly reactive α,β-unsaturated aldehyde, 2-chloroacrolein (also known as 2-chloroprop-2-

enal). The information presented herein is intended to support research and development

activities by providing key spectral parameters for the identification and characterization of this

compound. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring

such spectra.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-
chloroacrolein. Due to the limited availability of direct experimental data in publicly accessible

literature, some values are supplemented with data from closely related analogs and

theoretical predictions to provide a more complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

For 2-chloroacrolein, the ¹H NMR spectrum is expected to show three distinct signals
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corresponding to the aldehydic proton and the two vinylic protons.

Proton Assignment
Chemical Shift (δ)

(ppm)
Multiplicity

Coupling Constant

(J) (Hz)

Aldehyde (-CHO) 9.31[1]
Singlet (or very small

coupling)
N/A

Vinylic (=CH₂) 6.72[1] Doublet Not available

Vinylic (=CH₂) 6.57[1] Doublet Not available

Note: While the chemical shifts for the vinylic protons have been reported, the geminal coupling

constant (²JHH) between them is not specified in the available literature. Typically, for terminal

methylene protons, this value can range from 0 to 3 Hz.

¹³C NMR (Carbon-13 NMR)

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Although direct

experimental ¹³C NMR data for 2-chloroacrolein is not readily available, predicted chemical

shifts can be estimated based on the analysis of similar structures.

Carbon Assignment Predicted Chemical Shift (δ) (ppm)

Carbonyl (C=O) 185 - 195

Vinylic (-C(Cl)=) 130 - 140

Vinylic (=CH₂) 125 - 135

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-chloroacrolein is expected to exhibit characteristic absorption bands for the

carbonyl group, the carbon-carbon double bond, and the carbon-chlorine bond.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

C=O Stretch (Aldehyde) 1680 - 1700 Strong

C=C Stretch (Alkene) 1620 - 1640 Medium

=C-H Stretch (Vinylic) 3000 - 3100 Medium

C-Cl Stretch 600 - 800 Medium to Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of 2-
chloroacrolein are listed below. The presence of chlorine would result in a characteristic M+2

isotopic pattern with an intensity ratio of approximately 3:1.

Adduct Predicted m/z

[M]⁺ 89.987

[M+H]⁺ 90.995

[M+Na]⁺ 112.976

[M-H]⁻ 88.980

Experimental Protocols
The following sections outline generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2-chloroacrolein in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

Acquisition Parameters:

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 1-5 seconds

Acquisition Time (aq): 2-4 seconds

Spectral Width (sw): Approximately 16 ppm

¹³C NMR Acquisition:

Spectrometer: A spectrometer equipped with a broadband probe.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

Acquisition Parameters:

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2-5 seconds

Spectral Width (sw): Approximately 240 ppm

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):
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Place a small drop of neat 2-chloroacrolein between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin liquid film.

FTIR Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Scan Range: 4000 - 400 cm⁻¹

Number of Scans: 16-32

Resolution: 4 cm⁻¹

A background spectrum of the clean, empty salt plates should be acquired and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, 2-chloroacrolein is

well-suited for GC-MS analysis. A dilute solution in a volatile solvent (e.g., dichloromethane

or hexane) can be injected into the GC.

Direct Infusion: A dilute solution can be directly infused into the mass spectrometer's ion

source.

Ionization Method:

Electron Ionization (EI): This is a common method for GC-MS and provides detailed

fragmentation patterns.

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization

techniques that can be used to primarily observe the molecular ion.

Mass Analyzer:
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A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a chemical compound like 2-chloroacrolein.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of 2-
chloroacrolein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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